6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one

Description

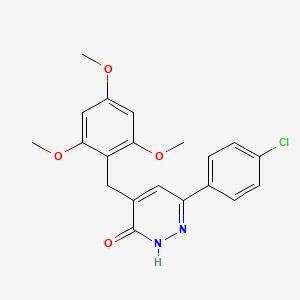

6-(4-Chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorophenyl group at position 6 and a 2,4,6-trimethoxybenzyl substituent at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often studied for their pharmacological and chemical properties. The trimethoxybenzyl group introduces significant steric bulk and electron-donating effects, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-15-10-18(26-2)16(19(11-15)27-3)8-13-9-17(22-23-20(13)24)12-4-6-14(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPSXWHGDSLSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19ClN2O4

- Molecular Weight : 386.83 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular processes such as proliferation, differentiation, and metabolism .

Biological Activities

- Antimicrobial Activity

-

Anticancer Potential

- The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific pathways affected include those related to the inhibition of IAP (Inhibitor of Apoptosis Proteins) which are crucial in cancer cell survival .

- Anti-inflammatory Effects

Research Findings and Case Studies

Scientific Research Applications

Overview

6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and other disease states influenced by kinase activity.

Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of specific kinases. Kinases play a crucial role in cellular signaling pathways that regulate cell proliferation, migration, and differentiation. The inhibition of these pathways is particularly relevant in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit kinases involved in tumor growth and metastasis .

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit promising anticancer properties. The compound's ability to inhibit kinases can lead to reduced tumor growth and improved patient outcomes in various cancers. Studies have demonstrated that such compounds can effectively target cancer cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Inhibitors of kinases like ITK (Interleukin-2-inducible T-cell kinase) have been shown to modulate immune responses and reduce inflammation in models of allergic asthma and other inflammatory diseases . This suggests potential applications in treating conditions characterized by excessive inflammation.

Case Study 1: Inhibition of Kinase Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of pyridazinone derivatives as kinase inhibitors. The findings revealed that compounds structurally similar to this compound exhibited significant inhibition against various cancer cell lines. The study highlighted the importance of substituents on the pyridazine ring for enhancing potency and selectivity against specific kinases .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of pyridazinone derivatives in vivo. Mice bearing xenograft tumors were treated with these compounds, resulting in a marked reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells through the inhibition of critical signaling pathways .

Comparison with Similar Compounds

Key Structural Attributes

- Position 4 : The 2,4,6-trimethoxybenzyl group distinguishes the target compound from analogs with simpler benzyl (e.g., 4-methylbenzyl in ) or benzylidene substituents (e.g., ). Methoxy groups enhance lipophilicity and may stabilize π-π interactions .

- Position 6: The 4-chlorophenyl group is common in pyridazinones (e.g., ), where the chloro substituent contributes to electronic effects and molecular rigidity .

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with key analogs:

*Calculated molecular weight based on formula (C₃₀H₂₇ClN₂O₄).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 2,4,6-trimethoxybenzaldehyde in ethanol, catalyzed by ethanolic sodium ethoxide. The reaction proceeds at room temperature overnight, followed by acidification with HCl and recrystallization in 90% ethanol .

- Optimization : Key parameters include stoichiometric ratios (1:1 aldehyde:pyridazinone), solvent purity, and recrystallization solvent selection. Variations in aldehydes (e.g., electron-withdrawing vs. donating groups) may alter yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography for absolute configuration determination (e.g., C–H···O hydrogen bonding motifs in pyridazinone derivatives) .

- NMR (1H/13C) to confirm substitution patterns, particularly the 2,4,6-trimethoxybenzyl and 4-chlorophenyl groups .

- HPLC (≥98% purity) for quality control, with mobile phases optimized for polar functional groups .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?

- Analysis : Hirshfeld surface analysis reveals dominant C–H···O and π-π stacking interactions. For example, in analogous pyridazinone derivatives, C–H···O contacts contribute 15–20% to crystal packing, while π-π interactions between aromatic rings account for ~10% .

- Impact : These interactions enhance thermal stability (melting points >200°C) and solubility in polar aprotic solvents (e.g., DMSO) .

Q. How do structural modifications (e.g., substituent variation) affect biological activity, and what computational tools support SAR studies?

- SAR Strategy :

- Replace the 2,4,6-trimethoxybenzyl group with electron-deficient substituents (e.g., nitro) to enhance electrophilicity and potential kinase inhibition .

- Docking studies (AutoDock Vina) using PDB targets (e.g., CXCR4 receptors) to predict binding affinities .

- Data Contradiction : While chlorophenyl groups generally enhance lipophilicity (logP ~3.5), excessive hydrophobicity may reduce bioavailability, necessitating balance in substituent design .

Q. What are the discrepancies in nomenclature and stereochemical assignments for pyridazinone derivatives, and how can they be resolved?

- Case Study : ISO 1750:1981/Amd.5:2008 initially misnamed a related compound as "6-(3,5-dichlorophenyl-p-tolyl)pyridazin-3(2H)-one" due to redundant "phenyl" labeling. Corrections require cross-referencing IUPAC guidelines and crystallographic data .

- Resolution : Validate structures via combined XRD and 2D NMR (COSY, NOESY) to resolve regiochemical ambiguities .

Methodological Recommendations

- Synthesis : Use anhydrous ethanol and inert atmospheres (N2/Ar) to prevent aldehyde oxidation .

- Crystallization : Gradient cooling (50°C → 4°C) improves crystal quality for XRD .

- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with in silico ADMET predictions (SwissADME) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.